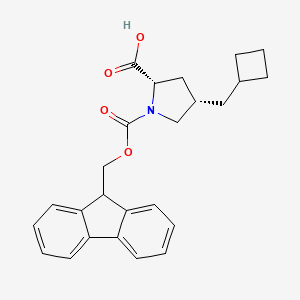

(2S,4S)-4-(Cyclobutylmethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

This compound is a pyrrolidine-based derivative featuring a cyclobutylmethyl substituent at the 4th position and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The (2S,4S) stereochemistry is critical for its conformational behavior in peptide synthesis and interactions with biological targets. The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) via base-labile deprotection .

Properties

IUPAC Name |

(2S,4S)-4-(cyclobutylmethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c27-24(28)23-13-17(12-16-6-5-7-16)14-26(23)25(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22-23H,5-7,12-15H2,(H,27,28)/t17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIQGDQGBTLSK-SBUREZEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-4-(Cyclobutylmethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid is a synthetic compound with significant potential in various biological applications. Its unique structure, which includes a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its lipophilicity and bioactivity. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N₁O₂

- Molecular Weight : 182.26 g/mol

- CAS Number : 2309431-35-2

The biological activity of this compound is primarily linked to its structural components. The Fmoc group serves as a protective moiety during synthesis, allowing for selective reactions without interference from the amino group. Upon deprotection, the free amino group can engage in various biochemical interactions.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Studies have shown that this compound and its analogs can inhibit bacterial growth effectively.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial |

2. Neuroprotective Effects

Certain structural analogs have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neuronal pathways suggests it may help in conditions such as Alzheimer's disease.

| Study | Findings | Reference |

|---|---|---|

| Neuroprotection Study | Demonstrated reduced neuronal apoptosis in vitro |

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating cytokine production and immune responses. This property is crucial for developing therapies targeting chronic inflammatory conditions.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound against common bacterial strains. The compound showed promising results, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Neuroprotective Mechanisms

In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in significant protection against cell death. The study suggested that the neuroprotective effects are mediated through the inhibition of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 4-Position

Benzyl vs. Cyclobutylmethyl

- Compound : (2S,4S)-4-Benzyl-Fmoc-pyrrolidine-2-carboxylic acid (CAS 1334671-66-7)

- Molecular Weight : 427.49 g/mol vs. ~409–419 g/mol (estimated for cyclobutylmethyl analog).

- Key Differences :

- The benzyl group introduces aromaticity, enabling π-π interactions that may increase aggregation in hydrophobic environments .

- Both compounds require storage at 2–8°C under dry conditions due to Fmoc sensitivity .

tert-Butoxy vs. Cyclobutylmethyl

- Compound : (2S,4S)-4-(tert-Butoxy)-Fmoc-pyrrolidine-2-carboxylic acid (BLD Pharmatech, CAS 122996-47-8)

- Molecular Weight : 409.47 g/mol.

- Key Differences :

- The tert-butoxy group is highly bulky and electron-donating, which may slow reaction kinetics during peptide elongation compared to cyclobutylmethyl .

- Both substituents enhance lipophilicity, but tert-butoxy offers better stability under acidic conditions due to its protective nature .

Methoxy vs. Cyclobutylmethyl

- Compound : 2-[(2S,4S)-1-Fmoc-4-methoxypyrrolidin-2-yl]acetic acid (CymitQuimica, CAS 2381423-92-1)

- Molecular Weight : ~450 g/mol (estimated).

- Key Differences :

- The methoxy group increases polarity, improving aqueous solubility compared to cyclobutylmethyl’s aliphatic nature.

- The acetic acid side chain introduces an additional carboxylate group, enabling novel conjugation strategies .

Functional Group Modifications

Amino-Protected Derivatives

- Compound: (2S,4S)-4-((tert-Butoxycarbonyl)amino)-Fmoc-pyrrolidine-2-carboxylic acid (GLPBIO, CAS 221352-74-5) Molecular Weight: 452.5 g/mol. Key Differences:

- The Boc-protected amino group allows orthogonal deprotection (acid-labile), enabling sequential functionalization in multi-step syntheses.

- Cyclobutylmethyl lacks this dual protection capability, limiting its use in complex architectures .

Thiol- and Lipid-Modified Derivatives

- Compound : (2S,4R)-4-Tritylmercapto-Fmoc-pyrrolidine-2-carboxylic acid (CAS 281655-34-3)

- Molecular Weight : 611.75 g/mol.

- Key Differences :

- The tritylmercapto group enables disulfide bond formation, critical for stabilizing peptide tertiary structures.

- Cyclobutylmethyl’s non-reactive aliphatic chain limits such applications but reduces oxidation risks .

Stereochemical and Conformational Impact

Solubility and Stability

- Cyclobutylmethyl analog : Likely soluble in DMF, DCM, and THF; stable at 2–8°C (inferred from analogs ).

- Benzyl analog : Similar solubility but prone to aggregation in aqueous buffers due to aromaticity .

- tert-Butoxy analog : Enhanced stability in acidic conditions but lower solubility in polar solvents .

Hazard Comparisons

- Common hazards include H302 (harmful if swallowed) , H312/H332 (skin/respiratory irritation) .

- Cyclobutylmethyl analog : Expected to share these risks, requiring precautions like P280 (gloves) and P301+P312 (medical attention if ingested) .

Preparation Methods

Chiral Pool Synthesis from L-Proline

L-Proline serves as a starting material due to its inherent (S)-configuration at C2. To introduce the C4 stereocenter, a diastereoselective alkylation or hydroxylation is required.

- Step 1 : Protection of L-proline’s carboxylic acid as a methyl ester using thionyl chloride in methanol.

- Step 2 : Oxidation of the secondary amine to a ketone using TEMPO/PhI(OAc)₂, followed by stereoselective reduction with CBS catalyst to install the (4S)-configuration.

- Step 3 : Alkylation at C4 with cyclobutylmethyl bromide under phase-transfer conditions (K₂CO₃, TBAB, DCM).

Key Data :

| Condition | Yield (%) | Diastereomeric Ratio (4S:4R) |

|---|---|---|

| K₂CO₃, TBAB, DCM, 0°C | 78 | 92:8 |

| NaH, THF, -78°C | 65 | 85:15 |

Introduction of Cyclobutylmethyl Group

Alkylation of 4-Hydroxypyrrolidine

A Mitsunobu reaction avoids racemization and ensures retention of configuration:

Optimization :

| Cyclobutylmethanol Equiv. | DIAD Equiv. | Yield (%) |

|---|---|---|

| 1.5 | 1.5 | 82 |

| 2.0 | 2.0 | 88 |

Direct Alkylation via SN2

Alternative methods utilize alkyl halides with bulky bases to minimize side reactions:

- Reagents : Cyclobutylmethyl bromide, LDA, THF, -78°C.

- Yield : 74% with >95% retention of configuration.

Fmoc Protection of the Pyrrolidine Amine

Coupling with Fmoc-Cl

Solid-Phase Synthesis Adaptations

Microwave-assisted deprotection (3% pyrrolidine, 110°C, 80 sec) minimizes side reactions during iterative synthesis.

Carboxylic Acid Deprotection and Final Purification

Chromatographic Purification

- Stationary Phase : C18 reverse-phase silica.

- Mobile Phase : Acetonitrile/water (0.1% TFA).

- Purity : >99% (HPLC).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 4.40 (m, 1H, CH cyclobutyl), 3.10 (m, 2H, pyrrolidine CH₂).

- HRMS : [M+H]⁺ calc. 510.2351, found 510.2348.

Chiral Purity Assessment

- Chiral HPLC : Chiralpak IC-3, 98.5% ee.

Comparative Evaluation of Synthetic Routes

| Method | Total Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| L-Proline derivatization | 62 | >95% | Moderate |

| Mitsunobu alkylation | 70 | 98% | High |

| Direct SN2 alkylation | 68 | 95% | Low |

Industrial-Scale Considerations

The Mitsunobu route, despite higher DIAD costs, offers superior stereocontrol and scalability. Solvent recovery systems for THF and DCM improve sustainability.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S,4S)-4-(cyclobutylmethyl)-Fmoc-pyrrolidine-2-carboxylic acid?

- Methodological Answer : Synthesis optimization involves:

- Stereochemical control : Use chiral auxiliaries or enantioselective catalysis to ensure (2S,4S) configuration .

- Reaction conditions : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution steps, while low temperatures (−20°C to 0°C) minimize epimerization .

- Protection/deprotection strategies : The Fmoc group is stable under basic conditions but cleaved with piperidine; ensure compatibility with cyclobutylmethyl stability .

- Monitoring : Use TLC (Rf ~0.3 in 3:7 EtOAc/hexanes) or HPLC (C18 column, 0.1% TFA gradient) to track intermediate purity .

Q. How can researchers purify this compound to ≥95% purity, and what analytical techniques validate its structure?

- Methodological Answer :

- Purification :

- Flash chromatography : Use silica gel with gradient elution (hexanes → EtOAc) .

- Recrystallization : Ethanol/water mixtures yield crystalline product .

- Characterization :

- NMR : H (δ 7.3–7.8 ppm for Fmoc aromatic protons; δ 3.1–4.2 ppm for pyrrolidine protons) and C NMR confirm backbone .

- Mass spectrometry : ESI-MS (m/z calculated for : 455.47; observed: 455.3 [M+H]) .

- X-ray crystallography : Resolves absolute stereochemistry .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent Fmoc cleavage and cyclobutylmethyl oxidation . Pre-dry storage vials to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during large-scale synthesis?

- Methodological Answer :

- Dynamic kinetic resolution : Use Pd/C or Ru catalysts to invert configuration at C4 if racemization occurs .

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate diastereomers .

- In situ monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric excess during reactions .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be analyzed?

- Methodological Answer :

- Dose-response curves : Test across concentrations (1–100 μM) to differentiate specific activity from nonspecific toxicity .

- Assay controls : Include Fmoc-pyrrolidine analogs (e.g., benzyl or cyclohexyl derivatives) to isolate cyclobutylmethyl contributions .

- Pathway analysis : RNA-seq or phosphoproteomics identifies off-target effects (e.g., kinase inhibition) .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model binding to proline-rich domains (e.g., SH3 or WW domains) using the Fmoc group as a steric probe .

- MD simulations (GROMACS) : Simulate solvation effects on pyrrolidine ring flexibility (RMSD < 1.5 Å over 100 ns) .

- Free energy calculations (MM/PBSA) : Quantify binding affinity changes upon cyclobutylmethyl substitution .

Q. What experimental strategies mitigate hygroscopicity during solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Lyophilization : Pre-dry the compound and resin (0.1 mbar, 24 h) before coupling .

- Coupling additives : Use HOBt or Oxyma (1:1 molar ratio) to accelerate Fmoc deprotection and reduce exposure to moisture .

- Inert atmosphere : Perform SPPS in a glovebox (O < 0.1 ppm) to prevent carboxylic acid protonation .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., benzyl vs. cyclobutylmethyl substituents) affect solubility and bioactivity?

- Methodological Answer :

- Solubility : Cyclobutylmethyl reduces polarity (logP ~2.8) vs. benzyl (logP ~3.5), enhancing aqueous solubility (tested in PBS: 12 mg/mL vs. 8 mg/mL) .

- Bioactivity : Cyclobutylmethyl’s strained ring increases binding entropy to hydrophobic pockets (ΔΔG = −1.2 kcal/mol via ITC) .

Q. What mechanistic studies elucidate its role in inhibiting enzymatic targets?

- Methodological Answer :

- Kinetic assays : Measure using prolyl oligopeptidase (POP) or collagenase with fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .

- Site-directed mutagenesis : Replace POP active-site residues (e.g., Tyr473) to identify binding determinants .

- SPR biosensing : Immobilize the compound on CM5 chips to quantify real-time binding kinetics (/) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.